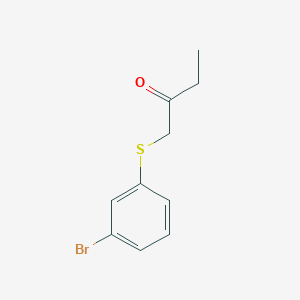
1-((3-Bromophenyl)thio)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Bromophenyl)thio)butan-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butan-2-one moiety through a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-((3-Bromophenyl)thio)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenylthiol with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-Bromophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-((3-Bromophenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((3-Bromophenyl)thio)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and sulfanyl group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-phenyl-1-propene: Similar structure but lacks the sulfanyl and butan-2-one moieties.
1-Bromo-3-phenylpropane: Similar structure but lacks the sulfanyl and butan-2-one moieties.
Uniqueness
1-((3-Bromophenyl)thio)butan-2-one is unique due to the presence of both the bromine atom and the sulfanyl group attached to a butan-2-one moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H11BrOS |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
1-(3-bromophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6H,2,7H2,1H3 |
Clé InChI |
GRDHAFJZMZVNPU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CSC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
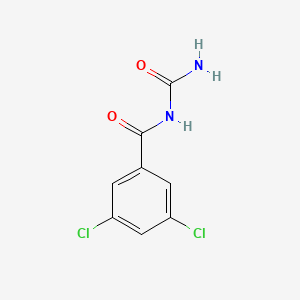
![N-[4-Methyl-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8624889.png)
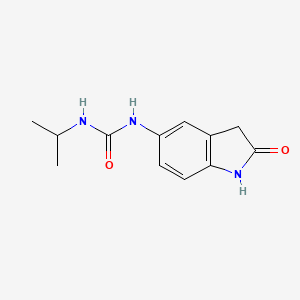
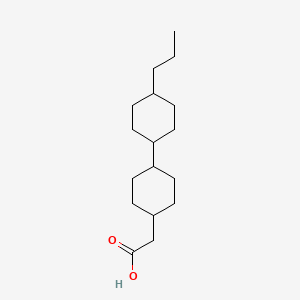
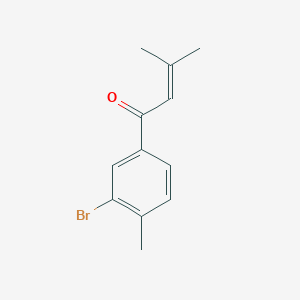
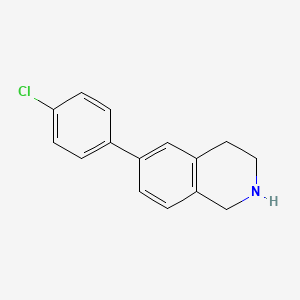
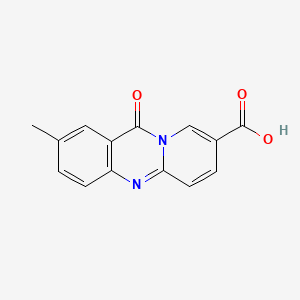

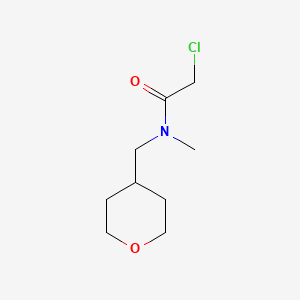
![4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8624960.png)
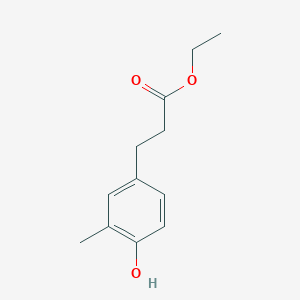
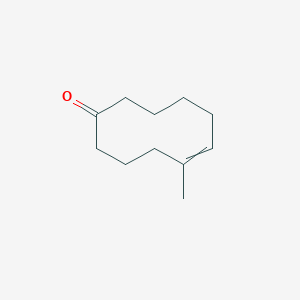
![1-Bromo-4-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8624966.png)
![1-[2-Bromovinyl]-4-fluorobenzene](/img/structure/B8624971.png)
